molecular formula C9H9NO2 B109004 2-hydroxy-3,4-dihydroisoquinolin-1(2H)-one CAS No. 116526-30-8

2-hydroxy-3,4-dihydroisoquinolin-1(2H)-one

Cat. No. B109004
M. Wt: 163.17 g/mol
InChI Key: MFBKBTMVISFSOJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-hydroxy-3,4-dihydroisoquinolin-1(2H)-one, also known as dihydroxyisoquinoline, is a heterocyclic organic compound with a molecular formula of C9H9NO2. It is a derivative of isoquinoline and has been found to have various applications in scientific research.

Mechanism Of Action

The mechanism of action of 2-hydroxy-3,4-dihydroisoquinolin-1(2H)-onequinoline is not fully understood, but it is believed to involve the modulation of various signaling pathways. It has been shown to inhibit the activity of enzymes involved in oxidative stress and inflammation, such as cyclooxygenase and lipoxygenase. It has also been shown to modulate the activity of ion channels and receptors in the central nervous system, including NMDA receptors and voltage-gated calcium channels.

Biochemical And Physiological Effects

Dihydroxyisoquinoline has been found to have various biochemical and physiological effects. It has been shown to have antioxidant and anti-inflammatory effects, which may be beneficial for the prevention and treatment of various diseases, including cancer and neurodegenerative disorders. It has also been shown to modulate neurotransmitter release and to have neuroprotective effects, which may be beneficial for the treatment of neurological disorders.

Advantages And Limitations For Lab Experiments

One advantage of 2-hydroxy-3,4-dihydroisoquinolin-1(2H)-onequinoline is that it is relatively easy to synthesize and is readily available. It also has a relatively low toxicity profile, which makes it suitable for use in lab experiments. However, one limitation is that its mechanism of action is not fully understood, which may make it difficult to interpret the results of experiments.

Future Directions

There are several future directions for research on 2-hydroxy-3,4-dihydroisoquinolin-1(2H)-onequinoline. One direction is to investigate its potential as a therapeutic agent for the treatment of various diseases, including cancer and neurodegenerative disorders. Another direction is to further elucidate its mechanism of action, which may provide insights into its potential therapeutic applications. Additionally, research could be conducted to develop more efficient synthesis methods for 2-hydroxy-3,4-dihydroisoquinolin-1(2H)-onequinoline, which may facilitate its use in lab experiments.

Synthesis Methods

Dihydroxyisoquinoline can be synthesized through several methods, including the Pictet-Spengler reaction, the Bischler-Napieralski reaction, and the Skraup reaction. The Pictet-Spengler reaction involves the condensation of an amino acid and an aldehyde or ketone in the presence of an acid catalyst. The Bischler-Napieralski reaction involves the cyclization of a β-phenethylamine with a carboxylic acid derivative, such as an acid chloride or an anhydride. The Skraup reaction involves the condensation of aniline and a ketone in the presence of an oxidant and an acid catalyst.

Scientific Research Applications

Dihydroxyisoquinoline has been found to have various applications in scientific research. It has been studied for its potential as an antioxidant, anti-inflammatory, and anticancer agent. It has also been investigated for its effects on the central nervous system, including its potential as a neuroprotective agent and its ability to modulate neurotransmitter release.

properties

IUPAC Name

2-hydroxy-3,4-dihydroisoquinolin-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO2/c11-9-8-4-2-1-3-7(8)5-6-10(9)12/h1-4,12H,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFBKBTMVISFSOJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=O)C2=CC=CC=C21)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-hydroxy-3,4-dihydroisoquinolin-1(2H)-one

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